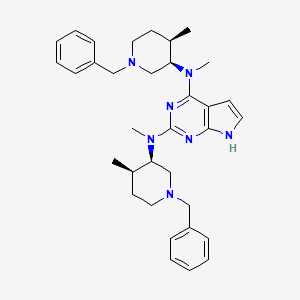
1,2-benzothiazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzothiazol-3-one is an organic compound with the molecular formula C₇H₅NOS. It is a white solid that is structurally related to isothiazole and is part of a class of molecules called isothiazolinones . This compound is widely used as a preservative and antimicrobial agent in various industrial and consumer products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Benzothiazol-3-one can be synthesized through several methods. One common method involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . Another method includes the reaction of 2-(alkylthio)benzaldehyde with hydroxylamine to form 2-(alkylthio)benzaldehyde oxime, which is then reacted with a halogenating agent .
Industrial Production Methods: Industrial production of this compound often involves the reaction of 2-halobenzonitrile with an alkanethiol in a heterogeneous solvent system in the presence of a base, followed by reaction with a halogenating agent in the presence of water .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzothiazolones depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Benzothiazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Medicine: It is investigated for its potential use in pharmaceuticals due to its antimicrobial properties.
Industry: It is used as a preservative in products such as paints, adhesives, and cleaning agents.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Benzisothiazolinone: Another isothiazolinone with similar antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Used as a preservative in various products.
3-Iodo-2-propynyl N-butylcarbamate: An antimicrobial agent used in paints and coatings.
Uniqueness: 1,2-Benzothiazol-3-one is unique due to its specific structural features that confer high stability and broad-spectrum antimicrobial activity. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H5NOS |
|---|---|
Poids moléculaire |
157.14 g/mol |
Nom IUPAC |
1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
DMSMPAJRVJJAGA-IDEBNGHGSA-N |
SMILES isomérique |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)C(=O)NS2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)

![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)


![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)








